REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[C:5]1([CH:11]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH3:12][C:11]1([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:13]2[C:18](=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[C:2]([CH3:4])([CH3:3])[CH2:1]1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C1=CC=C(C=C1)O
|
Name
|
acid
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 150°C
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC(=CC=C12)O)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |